molecular formula C21H21ClN4O3S2 B11009557 2-chloro-N-(2-{5-[({2-[(2-methoxyethyl)sulfanyl]phenyl}carbonyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide

2-chloro-N-(2-{5-[({2-[(2-methoxyethyl)sulfanyl]phenyl}carbonyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide

Cat. No.: B11009557
M. Wt: 477.0 g/mol
InChI Key: LXYMXAGNIXCAPS-UHFFFAOYSA-N
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Description

2-chloro-N-(2-{5-[({2-[(2-methoxyethyl)sulfanyl]phenyl}carbonyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

The synthesis of 2-chloro-N-(2-{5-[({2-[(2-methoxyethyl)sulfanyl]phenyl}carbonyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide involves multiple steps. The synthetic route typically starts with the preparation of the 1,3,4-thiadiazole ring, followed by the introduction of the benzamide moiety. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-N-(2-{5-[({2-[(2-methoxyethyl)sulfanyl]phenyl}carbonyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the benzamide moiety play crucial roles in binding to these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and thiadiazole-containing molecules. Compared to these, 2-chloro-N-(2-{5-[({2-[(2-methoxyethyl)sulfanyl]phenyl}carbonyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

  • This compound
  • This compound

Properties

Molecular Formula

C21H21ClN4O3S2

Molecular Weight

477.0 g/mol

IUPAC Name

N-[5-[2-[(2-chlorobenzoyl)amino]ethyl]-1,3,4-thiadiazol-2-yl]-2-(2-methoxyethylsulfanyl)benzamide

InChI

InChI=1S/C21H21ClN4O3S2/c1-29-12-13-30-17-9-5-3-7-15(17)20(28)24-21-26-25-18(31-21)10-11-23-19(27)14-6-2-4-8-16(14)22/h2-9H,10-13H2,1H3,(H,23,27)(H,24,26,28)

InChI Key

LXYMXAGNIXCAPS-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)CCNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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